Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)-
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Overview
Description
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a chlorinated pyridine ring and a fluorinated dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- typically involves the reaction of 5-chloro-2-pyridinylamine with 2-(2-fluoro-3,6-dimethoxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Similar structure but lacks the chlorinated and fluorinated groups.
Thiourea, N-(4-chlorophenyl)-N’-(2-phenylethyl)-: Contains a chlorinated phenyl ring instead of a pyridine ring.
Thiourea, N-(2-fluorophenyl)-N’-(2-phenylethyl)-: Contains a fluorinated phenyl ring but lacks the dimethoxy groups.
Uniqueness
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)- is unique due to the presence of both chlorinated pyridine and fluorinated dimethoxyphenyl groups
Properties
CAS No. |
181305-42-0 |
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Molecular Formula |
C16H17ClFN3O2S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(2-fluoro-3,6-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17ClFN3O2S/c1-22-12-4-5-13(23-2)15(18)11(12)7-8-19-16(24)21-14-6-3-10(17)9-20-14/h3-6,9H,7-8H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
ALLWDYBEXBKRLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)CCNC(=S)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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